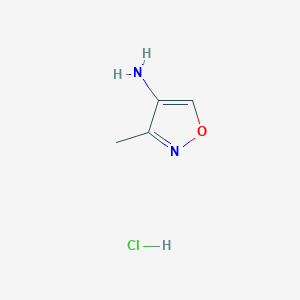

3-Methylisoxazol-4-amine hydrochloride

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-methyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-3-4(5)2-7-6-3;/h2H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYIPTBDNXLQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549981 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108512-04-5 | |

| Record name | 4-Isoxazolamine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108512-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 3 Methylisoxazol 4 Amine and Its Synthetic Precursors

Detailed Reaction Pathways of Isoxazole (B147169) Ring Formation from Hydroxylamine (B1172632) Derivatives

The most fundamental and widely employed method for constructing the isoxazole nucleus involves the reaction of a hydroxylamine derivative with a precursor containing a three-carbon backbone, typically a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net The mechanism of this condensation reaction is a well-established, stepwise process.

The reaction is generally initiated by the nucleophilic attack of the nitrogen atom from hydroxylamine hydrochloride on one of the carbonyl carbons of the 1,3-dicarbonyl compound. nanobioletters.com This is followed by a dehydration step to form an oxime intermediate. The subsequent step involves an intramolecular cyclization, where the hydroxyl group of the oxime attacks the second carbonyl group. A final dehydration step then leads to the formation of the stable, aromatic isoxazole ring. youtube.com

A plausible reaction pathway is illustrated below:

Oxime Formation: The amine group (-NH2) of hydroxylamine attacks one carbonyl group of the 1,3-dicarbonyl compound. This is typically the more reactive carbonyl group. After the initial addition, a molecule of water is eliminated to form a stable oxime intermediate.

Intramolecular Cyclization: The hydroxyl (-OH) group of the newly formed oxime then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.

Dehydration: The final step involves the elimination of a second molecule of water from this intermediate to yield the aromatic isoxazole ring. youtube.com

Another significant pathway involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. This reaction proceeds via a different mechanism, typically initiated by a Michael addition of the hydroxylamine to the β-carbon of the unsaturated system. nih.gov This is followed by an intramolecular cyclization and dehydration sequence to afford the final isoxazole product. nih.gov

| Reactant A | Reactant B | Key Mechanistic Steps | Product Type |

|---|---|---|---|

| Hydroxylamine | 1,3-Diketone | 1. Nucleophilic attack of -NH2 on C=O. 2. Dehydration to form oxime. 3. Intramolecular attack of oxime -OH on second C=O. 4. Dehydration to form isoxazole ring. youtube.com | Substituted Isoxazole |

| Hydroxylamine | α,β-Unsaturated Ketone | 1. Michael addition of hydroxylamine to the β-carbon. 2. Intramolecular cyclization. 3. Dehydration. nih.gov | Substituted Isoxazole |

| Hydroxylamine Hydrochloride | β-Ketoester | 1. Condensation to form oxime. 2. Intramolecular cyclization (lactamization). 3. Tautomerization. | Isoxazol-5(4H)-one |

Radical Pathways and Electron Transfer Processes in Isoxazole Chemistry

Beyond traditional ionic mechanisms, radical pathways and electron transfer processes have emerged as powerful strategies for isoxazole synthesis. These methods often provide access to unique substitution patterns and can proceed under mild conditions.

One notable approach involves the use of iodine-mediated free radical reactions. researchgate.net These reactions can be initiated by various means, including visible light, heat, or electrochemical oxidation, to generate iodine radicals. researchgate.net These radicals can then participate in complex cascades to construct the isoxazole ring. For instance, a metal-free, cascade reaction involving trifluoromethyl)isoxazoles proceeds via a radical pathway. organic-chemistry.org

Photoredox catalysis offers a modern avenue for initiating radical processes through single electron transfer (SET). In the synthesis of related 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a proposed mechanism involves a photoinduced electron transfer (PET) process. mdpi.com Here, chromophoric molecules, such as aromatic aldehydes, absorb visible light and enter an excited state. This excited state species can then engage in electron transfer with other reagents in the mixture, generating radical intermediates that propagate the reaction to form the final product. mdpi.com The kinetics of these reactions often lead to the formation of a single product without the propagation of a radical chain. mdpi.com

Copper-catalyzed radical annulation of nitroalkanes with alkynes also represents a viable route to isoxazoles, highlighting the utility of transition metals in mediating these complex transformations. researchgate.net

| Reaction Type | Key Reagents/Conditions | Mechanistic Feature | Reference |

|---|---|---|---|

| Metal-Free Radical Cascade | CF3SO2Na, tBuONO | Involves trifluormethyloximation, cyclization, and elimination. | organic-chemistry.org |

| Organic Photoredox Catalysis | Visible Light, Aryl Aldehyde | Photoinduced Electron Transfer (PET) initiates radical formation. | mdpi.com |

| Copper-Catalyzed Radical Annulation | Copper(II) Catalyst, Nitroalkanes, Alkynes | Transition metal-mediated radical pathway. | researchgate.net |

| Iodine-Mediated Radical Reactions | I2, Visible Light/Heat | Generation of iodine radicals initiates the reaction. | researchgate.net |

Intramolecular Cyclization Mechanisms

Intramolecular cyclization strategies provide an elegant and efficient means to construct isoxazole rings, often with high regioselectivity and stereocontrol. A paramount example is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction. mdpi.comnih.gov

The INOC mechanism involves two key components: a nitrile oxide dipole and a dipolarophile (such as an alkene or alkyne) that are tethered within the same molecule. The reaction is initiated by the in situ generation of the nitrile oxide from a suitable precursor. Common precursors include aldoximes, which can be oxidized, or nitroalkanes, which can be dehydrated. nih.gov

Once generated, the nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the tethered dipolarophile. mdpi.com This concerted, pericyclic reaction forms two new bonds simultaneously, leading to the creation of the isoxazole ring fused to the existing molecular framework. mdpi.comnih.gov The intramolecular nature of this reaction is highly advantageous as it can overcome unfavorable entropy associated with intermolecular reactions and often proceeds cleanly with high yields. mdpi.com

The generation of the crucial nitrile oxide intermediate can be achieved through several methods:

Oxidation of Aldoximes: Reagents like sodium hypochlorite (B82951) (bleach) or hypervalent iodine compounds can effectively oxidize aldoximes to nitrile oxides. mdpi.comnih.gov

Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method where a base is used to eliminate HCl. nih.gov

Dehydration of Nitroalkanes: Various dehydrating agents can convert primary nitro compounds into nitrile oxides. nih.gov

Influence of Catalysts on Reaction Mechanisms

Catalysts play a pivotal role in isoxazole synthesis, often by lowering activation energies, enhancing reaction rates, and controlling selectivity. The choice of catalyst can fundamentally alter the reaction pathway.

Metal Catalysis: Transition metals are widely used to catalyze various isoxazole syntheses.

Copper Catalysis: Copper salts like CuCl can mediate the intramolecular cyclization of oximes derived from propargylamines. The mechanism involves the formation of oxime isomers, with the catalyst facilitating the isomerization to the more reactive Z-isomer, ensuring complete conversion. organic-chemistry.org Copper also catalyzes [3+2] cycloaddition reactions between alkynes and in situ generated nitrile oxides. organic-chemistry.org

Palladium Catalysis: Palladium complexes have been employed in four-component coupling reactions to assemble isoxazole derivatives from a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide. organic-chemistry.org

Iron Catalysis: Iron(III) nitrate (B79036) has been utilized as both a nitration and cyclization reagent in the synthesis of isoxazoles from alkynes. organic-chemistry.org

Hypervalent Iodine Catalysis: Hypervalent iodine(III) compounds have proven to be effective catalysts for the intramolecular oxidative cycloaddition of aldoximes. A proposed mechanism suggests that a key active species, hydroxy(aryl)iodonium tosylate, is generated in situ. This species reacts with the aldoxime via ligand exchange, which then eliminates the iodobenzoic acid and acid to form the nitrile oxide intermediate, triggering the intramolecular cycloaddition. nih.gov

Organocatalysis and Acid/Base Catalysis: Non-metallic catalysts are also prominent.

Acid Catalysis: Simple acids like hydrochloric acid can mediate the cyclization of β-keto hydroxamic acids. organic-chemistry.org Organic acids such as pyruvic acid and tartaric acid have been shown to effectively catalyze one-pot, three-component syntheses of isoxazol-5(4H)-ones in aqueous media. mdpi.comresearchgate.net

Organocatalysis: Sodium malonate and amine-functionalized cellulose (B213188) are examples of organocatalysts that promote the formation of isoxazol-5(4H)-ones under green conditions, often proceeding through Knoevenagel condensation pathways. niscpr.res.inmdpi.com

| Catalyst Type | Example Catalyst | Reaction | Mechanistic Role | Reference |

|---|---|---|---|---|

| Metal Catalyst | CuCl | Intramolecular cyclization of propargylamine-derived oximes | Facilitates isomerization of E-oxime to more reactive Z-isomer. | organic-chemistry.org |

| Hypervalent Iodine | 2-Iodobenzoic acid / m-CPBA | Intramolecular oxidative cycloaddition of aldoximes | Generates active hydroxy(aryl)iodonium species to facilitate nitrile oxide formation. | nih.gov |

| Acid Catalyst | Pyruvic Acid | Three-component synthesis of isoxazol-5(4H)-ones | Activates β-ketoester, facilitates oxime formation and subsequent cyclization. | mdpi.com |

| Organocatalyst | Amine-Functionalized Cellulose | Three-component synthesis of isoxazol-5(4H)-ones | Promotes condensation and cyclization steps. | mdpi.com |

Chemical Transformations and Synthetic Utility of 3 Methylisoxazol 4 Amine Hydrochloride

Functionalization of the Amine Moiety (e.g., Acylation, Imine Formation)

The primary amino group at the 4-position of the isoxazole (B147169) ring is a key site for functionalization. As a nucleophilic center, it readily participates in standard amine reactions, allowing for the introduction of a wide array of substituents.

Acylation: The amine moiety can be acylated to form amides. This transformation is typically achieved by reacting 3-methylisoxazol-4-amine (B1355365) with acylating agents such as acyl chlorides or anhydrides under basic conditions. This reaction is fundamental in medicinal chemistry, for instance, in the construction of peptide bonds where the aminoisoxazole unit can be incorporated as an unnatural amino acid.

Imine Formation: Condensation of the primary amine with aldehydes or ketones yields the corresponding imines, also known as Schiff bases. mdpi.com This reaction is generally reversible and acid-catalyzed. mdpi.com The formation of the C=N double bond proceeds through a hemiaminal intermediate, followed by dehydration. mdpi.com The resulting imines can serve as intermediates for further synthetic manipulations or as final products in their own right.

| Reaction Type | Reactant | General Conditions | Product |

| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O) | Base (e.g., pyridine (B92270), triethylamine) | N-(3-methylisoxazol-4-yl)amide |

| Imine Formation | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Acid catalyst (e.g., p-TsOH), removal of water | N-(alkylidene/benzylidene)-3-methylisoxazol-4-amine |

Substitution and Derivatization on the Isoxazole Ring System

The isoxazole ring itself can be modified, although the reactivity is heavily influenced by the existing substituents. The electron-donating amino group at C4 and the methyl group at C3 dictate the regioselectivity of further reactions.

The most significant transformation at the 4-position involves the replacement of the amino group. This is classically achieved through diazotization, a reaction where the primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgresearchgate.net The resulting diazonium group is an excellent leaving group (N₂) and can be substituted by a variety of nucleophiles in Sandmeyer and related reactions. masterorganicchemistry.comnih.govyoutube.com This two-step sequence provides a powerful method to introduce halides (Cl, Br), cyano groups, and other functionalities at the C4 position, which are otherwise difficult to install. nih.govnih.gov

| Reaction Sequence | Reagents | Intermediate | Final Product |

| Diazotization-Sandmeyer | 1. NaNO₂, HCl (0-5 °C)2. CuCl / CuBr / CuCN | 3-Methylisoxazol-4-diazonium chloride | 4-Chloro/Bromo/Cyano-3-methylisoxazole |

| Diazotization-Schiemann | 1. NaNO₂, HBF₄2. Heat | 3-Methylisoxazol-4-diazonium tetrafluoroborate | 4-Fluoro-3-methylisoxazole |

| Deamination | 1. NaNO₂, HCl2. H₃PO₂ | 3-Methylisoxazol-4-diazonium chloride | 3-Methylisoxazole |

Reactions at the 5-Position: The C5 position is the most likely site for electrophilic substitution on the 3-methyl-4-aminoisoxazole ring. The C4-amino group is a strong activating group that directs incoming electrophiles to the adjacent ("ortho") C5 position. byjus.com Consequently, reactions such as halogenation (e.g., with NBS or NCS) or nitration (with HNO₃/H₂SO₄) are expected to occur selectively at this site. stmarys-ca.edumasterorganicchemistry.com

Alternatively, a directed metalation approach can be used for C5 functionalization. In this strategy, a strong base like n-butyllithium (n-BuLi) can selectively deprotonate the C5 position, facilitated by a directing group at C4. clockss.org The resulting C5-lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a wide range of substituents with high regioselectivity. clockss.orgresearchgate.net

Reactions at the 3-Position: The methyl group at the C3 position is generally less reactive. However, under strongly basic conditions, it could potentially be deprotonated (lateral metalation) to form an anion that can react with electrophiles, although this is less favored than C5 deprotonation.

| Position | Reaction Type | Reagents | Expected Product |

| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 4-Amino-5-bromo/chloro-3-methylisoxazole |

| C5 | Directed Metalation | 1. n-BuLi or LDA2. Electrophile (E⁺) | 4-Amino-5-E-3-methylisoxazole |

3-Methylisoxazol-4-amine Hydrochloride as a Versatile Synthetic Building Block

Beyond simple functionalization, 3-methylisoxazol-4-amine serves as a key component in the construction of more complex molecular architectures, particularly in the synthesis of fused heterocyclic systems.

The amine moiety can act as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the formation of a C-N bond between the isoxazole amine and an aryl halide or triflate. wikipedia.orgyoutube.com This reaction is a powerful tool for synthesizing N-arylated 4-aminoisoxazoles, which are structures of interest in medicinal chemistry. nih.gov The multidentate nature of aminoheterocycles can sometimes pose a challenge in such couplings, but specialized ligand systems have been developed to overcome this. rsc.org

4-Aminoisoxazoles are excellent precursors for the synthesis of fused heterocyclic systems, such as isoxazolo[4,5-d]pyrimidines. nih.gov In these reactions, the 4-amino group and the C5-position of the isoxazole ring act as a two-atom synthon. Condensation with a reagent providing a one-carbon unit, such as triethyl orthoformate or formic acid, leads to the formation of the fused pyrimidine (B1678525) ring. mdpi.com Similarly, reaction with reagents containing a three-atom fragment can also lead to annulated systems. This strategy is widely used to build complex scaffolds with potential biological activity. mdpi.comresearchgate.net

| Reaction Type | Reactants | General Conditions | Product Core Structure |

| C-N Cross-Coupling | Aryl halide (Ar-X), Base | Pd catalyst, Phosphine ligand | N-Aryl-3-methylisoxazol-4-amine |

| Annulation/Condensation | Triethyl orthoformate, Ac₂O | Heat | Isoxazolo[4,5-d]pyrimidine |

| Annulation/Condensation | β-Ketoester | Acid or base catalyst, Heat | Substituted Isoxazolo[4,5-b]pyridine |

Incorporation into Complex Heterocyclic Systems (e.g., Fused Rings)

The strategic positioning of the amino group adjacent to the isoxazole ring nitrogen in this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. This arrangement allows for the construction of annulated rings through cyclocondensation reactions with appropriate bifunctional electrophiles. The resulting fused structures are of significant interest in medicinal chemistry due to their diverse pharmacological potential.

One notable application of 3-methylisoxazol-4-amine is in the synthesis of isoxazolo[4,3-d]pyrimidines. These bicyclic systems can be constructed by reacting the amine with various reagents that provide the necessary carbon atoms to form the pyrimidine ring. For instance, the condensation of 4-aminoisoxazole (B111107) derivatives with reagents like ethyl orthoformate can lead to the formation of the fused pyrimidine ring. While specific studies commencing directly from this compound are not extensively detailed in readily available literature, the general synthetic strategies for analogous 4-aminoisoxazoles are well-established. For example, the cyclization of 4-amino-5-benzoyl-isoxazolo-3-carboxylic acid hydrazide with ethyl orthoformate followed by treatment with different amines has been shown to produce a series of 3-benzoyl-7-oxo-7H-isoxazolo[4,3-d]pyrimidin-6-yl-aryliden-formamidines. researchgate.net This highlights the utility of the 4-amino group in forming the pyrimidine ring.

Another important class of fused heterocycles derived from aminoisoxazoles are the isoxazolo[4,5-b]pyridines. The synthesis of these compounds can be achieved through the annulation of a pyridine ring onto the isoxazole core. researchgate.net A common strategy involves the reaction of a 4-aminoisoxazole with a 1,3-dicarbonyl compound or its equivalent. This type of condensation, often referred to as the Friedländer annulation, is a powerful method for constructing pyridine rings. For example, the reaction of 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) with various carbonyl compounds containing a reactive α-methylene group leads to the formation of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. researchgate.net

Furthermore, the reaction of aminoisoxazoles with activated enol ethers provides a pathway to isoxazolopyrimidinones. A study on the reaction of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonates demonstrated the formation of isoxazolopyrimidinones through an initial condensation followed by cyclization. imist.ma Although this study uses a different isomer, the principle of the reaction is applicable to 3-methylisoxazol-4-amine. The amino group would act as a nucleophile, attacking the electrophilic carbon of the enol ether, followed by an intramolecular cyclization to form the fused pyrimidine ring.

The following table summarizes representative examples of fused heterocyclic systems synthesized from aminoisoxazole precursors, illustrating the potential synthetic pathways for this compound.

| Starting Material Analogue | Reagent | Fused Heterocyclic System | Reaction Conditions | Reference |

| 4-Amino-5-benzoyl-isoxazolo-3-carboxylic acid hydrazide | Ethyl orthoformate, Amines | Isoxazolo[4,3-d]pyrimidines | Not specified | researchgate.net |

| 4-Amino-5-benzoylisoxazole-3-carboxamide | Carbonyl compounds with active methylene (B1212753) group | Isoxazolo[4,5-b]pyridines | Conventional heating or microwave, ZnCl₂ or In(OTf)₃ catalysts | researchgate.net |

| 5-Methylisoxazol-3-amine | Diethyl ethoxymethylenemalonates | Isoxazolopyrimidinones | Reflux in xylene | imist.ma |

Emerging Research Frontiers in 3 Methylisoxazol 4 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

Traditional synthetic methods for isoxazole (B147169) derivatives are often hampered by drawbacks such as harsh reaction conditions, long reaction times, the use of hazardous organic solvents, and the need for expensive catalysts. researchgate.net Consequently, modern research has focused on developing greener, more efficient, and economically viable protocols.

A prominent strategy is the use of multi-component reactions (MCRs), which offer high efficiency and atom economy by combining three or more reactants in a single pot to form complex products. nih.gov The synthesis of isoxazole derivatives, for instance, has been achieved through the one-pot reaction of an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester using various catalytic systems. researchgate.netnih.gov These approaches are prized for their mild reaction conditions and the high yield isolation of the final product. nih.gov

Furthermore, the principles of green chemistry are being increasingly integrated into synthesis design. This includes the use of water as a reaction medium, which is inexpensive, non-toxic, and environmentally benign. nih.govresearchgate.net An efficient synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones has been reported using tartaric acid as a catalyst in water, highlighting the advantages of short reaction times and easy work-up procedures. researchgate.net Similarly, novel catalysts are being developed to enhance efficiency. Amine-functionalized cellulose (B213188) and amine-modified montmorillonite (B579905) nanoclay have been employed as sustainable and effective catalysts for synthesizing isoxazol-5-one derivatives. researchgate.netmdpi.com These catalysts align with green chemistry principles and offer pathways to high-yield products under mild conditions. mdpi.com

A specific three-step method for preparing the related compound 3-amino-5-methylisoxazole (B124983) involves reacting ethyl acetate (B1210297) and acetonitrile, followed by a reaction with p-toluenesulfonyl hydrazide to form a hydrazone, and finally a ring-closure reaction with hydroxylamine under alkaline conditions. google.com Such multi-step syntheses are also being optimized for yield and purity. google.com

| Synthetic Approach | Key Reactants | Catalyst/Medium | Key Advantages |

| Multi-Component Reaction (MCR) | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Agro-waste catalyst (WEOFPA) / Glycerol | Eco-friendly, high efficiency (86-92% yield), avoids hazardous solvents. nih.gov |

| Aqueous Media Synthesis | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Tartaric acid / Water | Green, atom efficient, short reaction time, easy work-up. researchgate.net |

| Heterogeneous Catalysis | Aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Amine-functionalized cellulose | Sustainable, environmentally friendly, efficient. mdpi.com |

| Nanocatalysis | Hydroxylamine hydrochloride, Ethyl acetoacetate, Aromatic aldehydes | Amine-modified montmorillonite | High yields, shorter reaction time, solvent-free conditions, catalyst recoverability. researchgate.net |

| Three-Step Synthesis | Ethyl acetate, Acetonitrile, p-toluenesulfonyl hydrazide, Hydroxylamine hydrochloride | Metal alkali, Potassium carbonate | Utilizes easily obtained raw materials for a specific isomer. google.com |

Exploration of New Chemical Transformations and Reactivity Patterns

Understanding the reactivity of the 3-Methylisoxazol-4-amine (B1355365) hydrochloride core is crucial for its application as a synthetic intermediate. The amine group is a key functional handle for further chemical modifications. The reactivity of amines is well-established; they can act as nucleophiles in reactions with various electrophiles. mnstate.edumsu.edu For 3-Methylisoxazol-4-amine, the exocyclic amino group is expected to undergo reactions typical of primary amines, such as acylation and reaction with aldehydes or ketones. mnstate.edu

Recent research has explored the specific reactivity of aminomethylisoxazoles with other reagents to generate novel heterocyclic systems. A study on the reaction of 5-methylisoxazol-3-amine (a structural isomer of the title compound) with activated enol ethers demonstrated distinct reactivity patterns. imist.ma When reacted with diethyl ethoxymethylenemalonates in refluxing xylene, the initial condensation product, an isoxazolyl enamine, undergoes an intramolecular cyclization to yield isoxazolo[2,3-a]pyrimidinones. imist.ma However, when using ethoxymethylenecyanoacetates or ethoxymethylenemalononitriles, the reaction stops at the stable isoxazolyl enamine intermediate without cyclizing under the same conditions. imist.ma This differential reactivity highlights how the substituents on the enol ether influence the subsequent chemical transformation.

These transformations involve an initial nucleophilic attack by the amine group on the carbon of the enol ether attached to the ethoxy group, followed by a cyclization at an ester carbonyl function. imist.ma Such studies expand the synthetic utility of aminoisoxazoles, enabling their conversion into more complex, fused heterocyclic structures. imist.ma

| Reactant 1 | Reactant 2 (Activated Enol Ether) | Conditions | Product |

| 5-Methylisoxazol-3-amine | Diethyl ethoxymethylenemalonates | Refluxing xylene | Isoxazolo[2,3-a]pyrimidinones (via intramolecular cyclization). imist.ma |

| 5-Methylisoxazol-3-amine | Ethoxymethylenecyanoacetates (EMCA) | Refluxing xylene | Isoxazolyl enamines (stable intermediate, no cyclization). imist.ma |

| 5-Methylisoxazol-3-amine | Ethoxymethylenemalononitriles (EMMN) | Refluxing xylene | Isoxazolyl enamines (stable intermediate, no cyclization). imist.ma |

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern organic synthesis for predicting reactivity, understanding reaction mechanisms, and designing novel molecular structures. For isoxazole chemistry, in silico studies are increasingly being used to complement experimental work.

Molecular docking and simulation studies are employed to understand how isoxazole derivatives interact with biological targets, which can guide the design of new compounds with specific properties. frontiersin.orgnih.gov For instance, molecular docking can rationalize the mode of interaction of an inhibitor within the active site of a target protein, while molecular dynamics simulations can assess the stability of this interaction over time. frontiersin.orgnih.gov While often applied in drug discovery, these techniques are rooted in understanding molecular interactions, a principle that also governs chemical reactivity and catalysis.

Computational methods are also used to predict pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). frontiersin.org The SwissADME database, for example, can be used to assess properties like water solubility, lipophilicity, and drug-likeness for newly synthesized isoxazole derivatives. frontiersin.org

In the context of synthesis and mechanism, theoretical calculations can determine the enthalpies of formation of different isoxazole isomers, providing insight into their relative stabilities and chemical equilibria. researchgate.net Quantum chemical methods, such as the G4 composite method, can compute gas-phase enthalpies of formation, which can be compared with experimental data from techniques like combustion calorimetry. researchgate.net This thermochemical data is fundamental to predicting the favorability of reaction pathways and understanding isomerization processes. researchgate.net By modeling transition states and reaction intermediates, computational chemistry can elucidate complex reaction mechanisms, helping chemists to optimize conditions and predict the outcomes of new chemical transformations.

| Computational Method | Application in Isoxazole Chemistry | Research Objective |

| Molecular Docking | Simulating the interaction of isoxazole derivatives with protein active sites. frontiersin.orgnih.gov | Rationalize binding modes, predict biological activity, guide inhibitor design. |

| Molecular Dynamics Simulation | Assessing the stability of ligand-protein complexes over time. frontiersin.orgnih.gov | Confirm the stability of interactions predicted by molecular docking. |

| Pharmacokinetic (ADMET) Prediction | In silico assessment of properties like GI absorption, blood-brain barrier penetration, and metabolism. frontiersin.org | Evaluate the drug-like properties of novel synthesized compounds. |

| Quantum Chemistry (e.g., G4) | Calculation of thermochemical properties like gas-phase enthalpies of formation. researchgate.net | Determine molecular stability, study chemical equilibria, and validate experimental data. |

Q & A

Q. What are the recommended synthetic routes for 3-Methylisoxazol-4-amine hydrochloride, and how are intermediates validated?

Methodological Answer: A common approach involves cyclization reactions using hydroxylamine hydrochloride and ketones. For example, describes a method where o-chlorobenzaldehyde reacts with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate, followed by chlorination and cyclization with ethyl acetoacetate. Key validation steps include:

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C spectra to confirm the isoxazole ring and methylamine hydrochloride moieties. Compare chemical shifts with structurally similar compounds (e.g., 4-Methylthiazol-2-yl derivatives) .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the molecular ion peak ([M+H]) and fragment patterns.

- Elemental Analysis : Validate empirical formula (CHClNO) with ≤0.4% deviation.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particles are generated .

- Emergency Procedures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .

- Storage : Keep in a cool (<25°C), dry place, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction efficiency.

- Temperature Control : Perform kinetic studies at 50–80°C to balance reaction rate and byproduct formation.

- Yield Tracking : Use in-situ FTIR or HPLC to monitor intermediate conversion .

Q. How can discrepancies in purity analysis between HPLC and spectrophotometric methods be resolved?

Methodological Answer:

- Method Validation : Compare linearity, accuracy, and precision of HPLC (e.g., 1.09–10.90 µg/mL range, r=0.9999) versus UV-Vis (e.g., acid dye binding assays).

- Sample Preparation : Ensure identical extraction protocols (e.g., sonication time, solvent polarity) to avoid matrix effects .

- Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods.

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (HO 3%) conditions at 40–60°C for 24–72 hours.

- Stability-Indicating HPLC : Use a gradient method to separate degradation products (e.g., hydrolyzed isoxazole rings or demethylated amines) .

- Kinetic Modeling : Calculate activation energy (E) via Arrhenius plots to predict shelf-life .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.